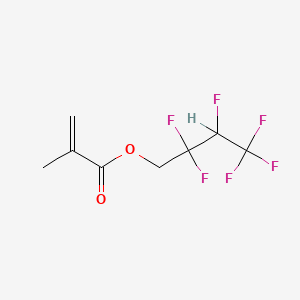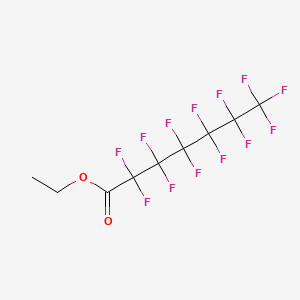
2,2,3,4,4,4-Hexafluorobutyl methacrylate
Vue d'ensemble
Description
2,2,3,4,4,4-Hexafluorobutyl methacrylate (HFBMA) is a clear, colorless liquid . It is an epoxy thinner and is mainly used as the modifier of the (meth)acrylate resin . It has been used in the preparation of new building’s exterior paint with high weather resistance, anti-fouling, self-cleaning . It is also used as the cladding and core material of the fiber, for contact lenses and charge control agent of toner and carrier particles in the computer .
Synthesis Analysis
HFBMA has been synthesized via atom transfer radical polymerization (ATRP) of 2,2,3,4,4,4-hexafluorobutyl methacrylate using octa (aminophenyl)silsesquioxane (OAPS) nano-cage as initiator .Molecular Structure Analysis
The molecular formula of HFBMA is C8H8F6O2 . The IUPAC name is (3S)-2,2,3,4,4,4-hexafluorobutyl 2-methylprop-2-enoate . The SMILES string isCC(=C)C(=O)OCC(F)(F)C@HC(F)(F)F . Chemical Reactions Analysis
HFBMA has been used in the synthesis of well-defined organic/inorganic hybrid fluorinated star polymers via atom transfer radical polymerization (ATRP) .Physical And Chemical Properties Analysis
HFBMA is a clear, colorless liquid . It has a refractive index of 1.3590-1.3650 at 20°C . It has a boiling point of 158°C and a density of 1.348 g/mL at 25°C . It is difficult to mix in water .Applications De Recherche Scientifique
Kinetics of Polymerization
- The radical homopolymerization kinetics of HFBMA have been studied, revealing solvent-dependent polymerization rates. The research indicates that the electron density of HFBMA's double bonds can be modulated by solvent interactions, affecting the polymerization rate and copolymer properties when combined with other monomers like butyl acrylate and styrene (Kárpátyová, Barton̆, & Paleta, 1990).
Surface Coatings and Materials
- HFBMA has been used to synthesize UV-curable copolymers for coating applications, demonstrating improved surface properties such as high gloss, light transmittance, and chemical stability on glass substrates. The inclusion of fluorinated moieties contributes to the coatings' performance in various environmental conditions (Tang & Nan, 2012).
Phase Behavior in Supercritical Solvents
- The phase behavior of poly(methyl methacrylate-co-HFBMA) copolymers in supercritical fluorine solvents has been explored. Findings from this study provide insights into the solubility and miscibility of such copolymers in supercritical conditions, useful for applications in advanced materials processing and polymer science (Kim, Kim, Yeo, & Byun, 2015).
Polymerization Initiators
- Research on the use of fluorinated acrylates like HFBMA as initiators for atom transfer radical polymerization (ATRP) demonstrates their effectiveness in polymerizing other monomers, leading to polymers with desirable surface properties and potential applications in coatings and material sciences (Sun & Liu, 2011).
Hydrophobic and Superhydrophobic Surfaces
- The creation of superhydrophobic surfaces using copolymers synthesized from HFBMA showcases the potential of fluorinated polymers in developing materials with extreme water repellency, mimicking natural phenomena like the lotus effect. Such materials have broad applications, from self-cleaning surfaces to water-resistant textiles and beyond (Wei et al., 2010).
Safety and Hazards
Orientations Futures
HFBMA has potential applications in the preparation of new building’s exterior paint with high weather resistance, anti-fouling, self-cleaning . It can also be used as the cladding and core material of the fiber, for contact lenses and charge control agent of toner and carrier particles in the computer .
Propriétés
IUPAC Name |
2,2,3,4,4,4-hexafluorobutyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F6O2/c1-4(2)5(15)16-3-7(10,11)6(9)8(12,13)14/h6H,1,3H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVPUWGVOPDJTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC(C(C(F)(F)F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
64376-86-9 | |
| Record name | 2-Propenoic acid, 2-methyl-, 2,2,3,4,4,4-hexafluorobutyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64376-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80880403 | |
| Record name | 1H,1H,3H-Perfluorobutyl 2-methylacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80880403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,3,4,4,4-Hexafluorobutyl methacrylate | |
CAS RN |
64376-86-9, 36405-47-7 | |
| Record name | 2-Propenoic acid, 2-methyl-, 2,2,3,4,4,4-hexafluorobutyl ester, homopolymer | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H,1H,3H-Perfluorobutyl 2-methylacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80880403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,3,4,4,4-Hexafluorobutyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














